ISOX INACT
Description
Significance of Chemical Probes in Epigenetic Research and Target Validation
Chemical probes are potent, cell-active small molecules that serve as invaluable reagents for exploring the intricate biology and therapeutic potential of their specific targets fishersci.co.ukcaymanchem.com. In epigenetic research, these probes have become indispensable, particularly for studying bromodomains and protein methyltransferases fishersci.co.uk. They are crucial for validating targets and uncovering mechanistic insights into biological processes fishersci.co.ukwikipedia.orguni.lu. Unlike genetic knockdown approaches (e.g., RNAi or CRISPR), chemical probes typically modulate protein function without altering protein levels, offering a complementary method for investigation caymanchem.com. This allows for a more detailed and time-dependent interrogation of target function, providing nuanced insights into their roles in cellular pathways caymanchem.com. Initiatives like the Structural Genomics Consortium (SGC) have played a significant role in generating and openly sharing many high-quality epigenetic chemical probes, fostering collaborative research and accelerating discovery fishersci.co.ukcaymanchem.comwikipedia.orguni.lunih.gov. The availability of well-characterized probes is paramount for elucidating the specific roles of protein domains or distinguishing between catalytic and scaffolding functions uni.lunih.gov.
Overview of Bromodomain-Containing Proteins (BRDs) and Their Role in Gene Regulation
Bromodomain-containing proteins (BRDs) are a family of evolutionarily conserved protein-protein interaction modules that play a fundamental role in gene regulation invivochem.comnih.gov. Their defining characteristic is their ability to selectively recognize and bind to acetylated lysine (B10760008) residues, predominantly found on histone tails invivochem.comnih.govjkchemical.comciteab.comnih.govnih.gov. By acting as "readers" of these histone acetylation marks, BRDs translate the chromatin state into specific gene expression patterns nih.govciteab.comnih.govnih.gov.
BRDs contribute to gene regulation through diverse mechanisms. They can function as components of histone acetyltransferase (HAT) complexes, participate in ATP-dependent chromatin remodeling complexes, serve as scaffolds to recruit other transcriptional regulators, or directly act as transcriptional co-activators or repressors nih.govjkchemical.comnih.gov. The human proteome contains 46 identified BRDs, encompassing a total of 61 bromodomains, which are categorized into eight distinct families nih.gov. The aberrant function or dysregulation of BRDs has been strongly implicated in the pathogenesis of various diseases, including a wide array of cancers invivochem.comnih.gov.
CREB Binding Protein (CBP, also known as CREBBP or KAT3A) and its closely related paralogue, p300 (EP300 or KAT3B), are large, highly similar transcriptional coactivators that possess intrinsic lysine acetyltransferase (KAT) activity jkchemical.comwikidoc.orgguidetoimmunopharmacology.orgguidetopharmacology.orgbiorxiv.orgguidetoimmunopharmacology.org. Both CBP and p300 are essential for human development, playing critical roles in growth control and cellular homeostasis guidetopharmacology.orgbiorxiv.org. They are involved in a multitude of biological processes, including transcription, differentiation, and apoptosis wikidoc.org.
A key functional domain within both CBP and p300 is their bromodomain, which specifically recognizes and binds to acetylated lysine residues on both histone and non-histone proteins, such as p53 jkchemical.comciteab.comguidetoimmunopharmacology.orgguidetopharmacology.orgbiorxiv.orgguidetoimmunopharmacology.orgresearchgate.net. This interaction is crucial for their stable association with chromatin and for their full coactivator activity, which is necessary for the expression of diverse sets of genes researchgate.netguidetopharmacology.org. Inhibition of the CBP/p300 bromodomains has been shown to downregulate c-Myc expression and influence histone acetylation patterns biorxiv.org. Selective inhibitors, such as SGC-CBP30, have been developed to target these bromodomains with improved specificity over pan-BET bromodomain inhibitors biorxiv.orgtocris.com.
Bromodomain-containing protein 4 (BRD4) is a prominent member of the BET (Bromo and Extra-Terminal) family of proteins nih.gov. BRD4 is characterized by the presence of two N-terminal bromodomains and an ET (Extra Terminal) domain nih.gov. Similar to other BRDs, BRD4 associates with chromatin through its bromodomains, which recognize acetylated lysine residues on histones nih.gov. In its capacity as an epigenetic "reader," BRD4 plays a vital role in regulating chromatin structure and gene expression by recruiting associated proteins to specific acetylated nucleosomal targets nih.gov.
BRD4 is a pivotal regulator of transcription, with essential functions in embryogenesis and cancer development. A primary mechanism by which BRD4 exerts its transcriptional control is by recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters, thereby enhancing transcriptional elongation. Furthermore, BRD4 is critical for establishing cell identity through the selective regulation of lineage-specific genes. Due to its central role in these fundamental biological processes and its frequent dysregulation in disease, BRD4 has been identified as a significant therapeutic target in various cancers, including acute myeloid leukemia, multiple myeloma, and NUT midline carcinoma nih.gov.
Positioning of ISOX INACT as a Critical Negative Control Probe in Epigenetics Research
This compound is specifically designed and utilized as a negative control for the chemical probe PF-CBP1. Its critical importance stems from its negligible biological activity at both CBP and BRD4 bromodomains, which are primary targets of interest in epigenetic research. Chemically, this compound is a bromodomain-inactive dimethyl derivative of PF-CBP1, making it a structurally similar compound that lacks the specific binding affinity and functional modulation of its active counterpart.
The key chemical properties of this compound are summarized in the table below:
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 5-(Dimethyl-1,2-oxazol-4-yl)-2-[2-(4-methoxyphenyl)ethyl]--4,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazole | |
| Molecular Weight | 488.62 g/mol | |
| Formula | C₂₉H₃₆N₄O₃ | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 50 mM in DMSO; to 20 mM in ethanol | |
| Storage | Store at +4°C | |
| PubChem CID | 121237856 |
Historical Development of Isoxazole-Containing Compounds in Chemical Biology Research
Isoxazole (B147169) is a five-membered heterocyclic compound characterized by the presence of oxygen and nitrogen atoms at the 1,2 positions within its ring structure. This class of compounds boasts a rich history in medicinal chemistry, largely owing to their diverse biological activities and significant therapeutic potential.
The cyclic structure of 3-methyl-5-phenylisoxazole (B94393) was first recognized by Ludwig Claisen in 1888. Subsequently, Dunstan and Dymond are credited with the initial synthesis of the isoxazole ring. A substantial period of development in isoxazole chemistry occurred between 1930 and 1946, driven by Quilico's pioneering studies on the synthesis of the ring system from nitrile oxides and unsaturated compounds.
Historically, isoxazole derivatives have found widespread application in pharmaceuticals and therapeutics, exhibiting properties such as insecticidal, antibacterial, antibiotic, antitumor, antifungal, antituberculosis, anticancer, and anti-inflammatory effects. Notable examples of commercially used isoxazole derivatives include sulfamethoxazole, sulfisoxazole, oxacillin, cycloserine (a well-known antibiotic with antitubercular and antibacterial activities), and acivicin (B1666538) (an antitumor and antileishmania drug). Isoxaflutole, another derivative, is employed as a herbicidal agent.
Recent advancements in isoxazole chemistry have focused on developing novel synthetic strategies, facilitating the creation of a wide array of isoxazole derivatives with enhanced bioactivity and selectivity. Their versatility as synthetic building blocks, with latent functionalities allowing transformation into more biologically potent molecules, continues to drive their importance in chemical biology research. This historical trajectory underscores the enduring relevance of the isoxazole scaffold in the design and development of bioactive compounds, including those utilized as chemical probes in epigenetic studies, such as ISOX-DUAL, a dual inhibitor of CBP/p300 and BRD4 bromodomains.
Rationale for Comprehensive Academic Investigation of this compound's Properties as a Research Tool
The comprehensive academic investigation of this compound's properties as a research tool is underpinned by its critical role as a negative control for significant epigenetic probes, particularly PF-CBP1. A thorough understanding of its characteristics is essential for ensuring the robustness and reliability of epigenetic research.
This compound's negligible activity at key bromodomains like CBP and BRD4 makes it an invaluable asset for discerning specific target engagement from non-specific effects that might arise from the chemical structure of the active probe itself. This distinction is vital in chemical biology, where off-target interactions can confound experimental results. By utilizing this compound alongside its active counterpart, researchers can confidently attribute observed biological outcomes to the precise modulation of the intended bromodomain target by the active probe, rather than to general compound-related artifacts.
This rigorous approach promotes high-quality, reproducible research, which is paramount in the field of epigenetics, where the specificity of chemical tools directly impacts the accuracy of target validation and mechanistic elucidation caymanchem.comuni.lunih.gov. Furthermore, its structural similarity to active probes like PF-CBP1 makes it an ideal control, minimizing the potential for experimental artifacts that could arise from using structurally dissimilar compounds as negative controls. Therefore, continued academic scrutiny of this compound ensures its optimal application, contributing to more precise and trustworthy scientific discoveries in epigenetics.
Properties
Molecular Formula |
C29H36N4O3 |
|---|---|
Molecular Weight |
488.62 |
Synonyms |
5-(Dimethyl-1,2-oxazol-4-yl)-2-[2-(4-methoxyphenyl)ethyl]--4,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazole |
Origin of Product |
United States |
Synthesis and Chemical Derivatization for Research Applications
Established Synthetic Pathways for ISOX INACT Production for Research Purposes
While this compound is commercially available for research purposes, often under agreement from its original developers, Pfizer Inc., detailed, step-by-step proprietary synthetic pathways for its specific production are not widely disclosed in publicly accessible literature nih.govtocris.com. However, its chemical structure, featuring an isoxazole (B147169) ring fused with a benzimidazole (B57391) scaffold, suggests that its synthesis would involve established organic chemistry methodologies for constructing these heterocyclic systems. General approaches to isoxazole derivatives often include [3+2] cycloaddition reactions, such as the reaction of alkyne dipolarophiles with nitrile N-oxides cnr.itresearchgate.net. Other methods involve the cyclocondensation of α,β-unsaturated carbonyl compounds with hydroxylamine (B1172632) hydrochloride nih.gov.
Optimization of Key Synthetic Transformations for Research Scale-Up
For compounds structurally related to this compound, such as the dual CBP/BRD4 inhibitor ISOX-DUAL, significant research has focused on optimizing synthetic routes for improved yields and scalability in research settings biorxiv.orgresearchgate.netbiosynth.com. Initial synthetic strategies for these complex molecules can be small-scale, low-yielding, or not amenable to larger research production without substantial optimization biorxiv.orgresearchgate.net.
Regioselective and Stereoselective Synthetic Considerations for Related Isoxazole Structures
The synthesis of isoxazole-containing compounds, particularly those with multiple potential substitution sites, often necessitates careful consideration of regioselectivity and, where applicable, stereoselectivity to ensure the formation of the desired isomer for specific research applications researchgate.netnih.govguidetoimmunopharmacology.orgwikidoc.orgnih.govmdpi.commedchemexpress.com. Regiochemical control in isoxazole synthesis can be achieved by varying reaction conditions and the structure of the starting materials mdpi.com.
Common strategies to achieve regioselectivity in isoxazole formation include:
1,3-Dipolar Cycloaddition: This is a widely employed method, typically involving the reaction of nitrile oxides with alkynes or alkenes cnr.itresearchgate.net. The nature of the substituents on both the nitrile oxide and the dipolarophile influences the regiochemical outcome researchgate.net.
Copper(I)-Catalyzed Procedures: One-pot copper(I)-catalyzed reactions have been developed for the regioselective synthesis of 3,5-disubstituted isoxazoles from in situ generated nitrile oxides and terminal acetylenes researchgate.netguidetoimmunopharmacology.org. These methods often provide high yields and are experimentally convenient.
Sequential Reactions: Highly regioselective methods can involve multi-step sequences. For instance, the reaction of terminal alkynes with n-BuLi, followed by aldehydes, then treatment with molecular iodine and subsequently hydroxylamine, yields 3,5-disubstituted isoxazoles with high regioselectivity researchgate.net.
Biorenewable Deep Eutectic Solvents (DES): Environmentally benign approaches, such as one-pot three-component processes using DES, have been reported for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes guidetoimmunopharmacology.org.
While stereoselectivity is less commonly highlighted for the isoxazole ring formation itself (which is planar), it becomes a consideration when chiral centers are present in the substituents or when the isoxazole is part of a larger, more complex chiral molecule google.com. The development of methodologies that offer high regioselectivity and functional group compatibility is paramount for the efficient and targeted synthesis of isoxazole derivatives for diverse research applications researchgate.net.
Design and Synthesis of Structurally Related Analogs for Comparative Research
The design and synthesis of structurally related analogs are fundamental to chemical biology research, enabling the elucidation of structure-activity relationships, target engagement mechanisms, and the development of new chemical probes. This compound, as a negative control, is specifically designed to be structurally similar to active compounds like PF-CBP1, allowing researchers to differentiate between specific pharmacological effects and non-specific cellular responses nih.govtocris.com.
Synthesis of Active Analogues (e.g., PF-CBP1, ISOX-DUAL) for Mechanistic Comparison
The development of active analogs is critical for understanding the precise mechanisms by which compounds like this compound's active counterparts exert their biological effects.
PF-CBP1: This compound is a highly selective inhibitor of the CREB binding protein bromodomain (CBP BRD), also inhibiting EP300 bromodomains selleckchem.com. PF-CBP1 demonstrates significant selectivity (greater than 100-fold) for the CBP bromodomain over BRD4 and other related proteins selleckchem.com. Its formal chemical name is 5-(3,5-dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-benzimidazole. The synthesis of PF-CBP1, while not publicly detailed in a step-by-step manner, involves the controlled assembly of its benzimidazole and isoxazole moieties with the specified side chains.
ISOX-DUAL: This analog is a dual inhibitor of both CBP/p300 and BRD4 bromodomains, making it a valuable chemical probe for epigenetic research biorxiv.orgresearchgate.netbiosynth.com. Its chemical name is [3-[4-[2-[5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine tocris.com. The synthesis of ISOX-DUAL and its related analogs has been a focus of optimization efforts, as discussed in Section 2.1.1, leading to improved yields and efficiency biorxiv.orgresearchgate.net. A key synthetic strategy for the late-stage installation of alternative dimethyl-isoxazole acetyl-lysine (KAc) binding motifs in ISOX-DUAL analogs involves a general Suzuki-Miyaura cross-coupling protocol biorxiv.orgresearchgate.netbiosynth.com. This modular approach allows for the systematic variation of substituents to explore structure-activity relationships and develop compounds with tailored binding properties for mechanistic studies.
Introduction of Functional Groups for Probe Development and Bioconjugation in Research
The strategic introduction of functional groups into chemical compounds like this compound or its analogs is essential for developing chemical probes and facilitating bioconjugation in diverse research applications. This process allows for the attachment of reporter tags (e.g., fluorophores, affinity tags) or reactive groups for covalent labeling of biological targets.
Bioorthogonal Chemistry: A cornerstone of modern chemical biology, bioorthogonal reactions enable the selective incorporation of chemical groups into small molecules or proteins without interfering with native biological processes. These reactions are characterized by their high selectivity, high yield, and compatibility with physiological conditions. For chemical probes, this often involves equipping a ligand with a reporter group (e.g., a fluorophore for imaging or an affinity tag for enrichment) and a reactive group that can covalently interact with the target protein.
Maleimides for Conjugate Addition: Maleimides are a widely utilized class of functional groups for bioconjugation due to their α,β-unsaturated bond, which readily undergoes 1,4-conjugate addition reactions. This reactivity allows for site-selective modification of thiol- and amine-containing compounds, making them valuable for attaching isoxazole derivatives to biomolecules for probe development.
Suzuki-Miyaura Coupling for Modular Functionalization: As seen with ISOX-DUAL analogs, the Suzuki-Miyaura protocol is a powerful tool for introducing diverse functional groups at late stages of synthesis biorxiv.orgresearchgate.netbiosynth.com. This cross-coupling reaction allows for the installation of various aryl and heteroaryl moieties, including substituted isoxazole groups, which can serve as binding motifs or points for further functionalization for probe development and bioconjugation. This modularity is crucial for systematically exploring the chemical space around a lead compound and developing sophisticated chemical tools.
Characterization Methodologies for Synthetic Purity and Integrity in Research Batches
Ensuring the high purity and structural integrity of synthetic compounds like this compound and its analogs is paramount for reliable and reproducible research findings. A suite of analytical methodologies is routinely employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of synthetic batches. For instance, this compound is typically supplied with a purity of ≥98% as determined by HPLC tocris.comgoogle.com. This technique is crucial for separating and quantifying components in a mixture, ensuring that the desired compound is present in high concentration and free from significant impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR spectroscopy are indispensable for confirming the chemical structure of synthesized isoxazole derivatives cnr.itnih.govnih.gov. NMR provides detailed information about the connectivity of atoms and the chemical environment of protons and carbons within the molecule, allowing for unambiguous structural assignment. Two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC) can further elucidate complex structural features and atom connectivity mdpi.com.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to provide information about its fragmentation pattern, which helps confirm the proposed structure cnr.itnih.govnih.gov. The molecular ion peak (m/z) should correspond to the calculated molecular weight, and the fragmentation pattern can provide characteristic signatures of the isoxazole moiety and other functional groups nih.gov.
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify characteristic functional groups present in the molecule by analyzing their vibrational frequencies cnr.itnih.govnih.gov. This technique can confirm the presence of specific bonds, such as C=N, C=O, and N-O, relevant to isoxazole and its substituents.
Elemental Analysis: This quantitative analytical technique determines the elemental composition (e.g., carbon, hydrogen, nitrogen, oxygen) of a pure compound, comparing the experimental values to the theoretical values calculated from the molecular formula cnr.itnih.gov. This provides further confirmation of the compound's identity and purity.
Single Crystal X-ray Diffraction: For definitive structural confirmation, especially for novel compounds or to resolve ambiguities, single crystal X-ray diffraction can be employed. This technique provides a precise three-dimensional structure of the molecule in the solid state.
Thin-Layer Chromatography (TLC): While less quantitative than HPLC, TLC is often used during the synthetic process to monitor reaction progress and assess the presence of starting materials, intermediates, and products nih.gov.
Batch-specific data and purity verification are typically provided through Certificates of Analysis (CoA) by suppliers, ensuring the quality of compounds used in research nih.govtocris.com.
Mechanistic Elucidation of Isox Inact S Inactive Biological Profile
Quantification of Negligible Activity at Target Bromodomains
The defining characteristic of ISOX INACT is its minimal or absent activity against its intended bromodomain targets, CBP and BRD4. This negligible activity has been rigorously quantified through various in vitro biochemical assays, establishing its suitability as a control compound.
In Vitro Biochemical Assays for CBP and BRD4 Bromodomains
In vitro biochemical assays are crucial for assessing the direct interaction and inhibitory potency of small molecules against purified protein targets. For this compound, these assays have consistently demonstrated its very weak inhibitory capacity against CBP and its inactivity against BRD4(1). Specifically, in biochemical assays, this compound exhibited an IC₅₀ value of 10.6 µM for CBP, indicating only very weak inhibition. Against BRD4(1), its activity was even lower, with an IC₅₀ value exceeding 120 µM, effectively classifying it as inactive for this bromodomain. nih.gov Such assays often employ techniques like AlphaScreen or time-resolved fluorescence resonance energy transfer (TR-FRET) to measure the disruption of bromodomain-acetylated histone peptide interactions. nih.gov
Comparison of Activity with Active Analogues (e.g., PF-CBP1, ISOX-DUAL)
To underscore its inactive profile, this compound's performance is typically contrasted with that of its active analogues, such as PF-CBP1 and ISOX-DUAL, which are potent bromodomain inhibitors.
PF-CBP1 is recognized as a highly selective inhibitor of the CBP bromodomain. It demonstrates strong affinity for CBP, with a dissociation constant (KD) of 0.19 µM and an IC₅₀ of 125 nM against CREBBP (CBP). nih.govmedchemexpress.comcaymanchem.com This compound exhibits significant selectivity, showing over 100-fold selectivity for CBP over BRD4(1), for which its KD is greater than 20 µM. nih.govmedchemexpress.comcaymanchem.com
ISOX-DUAL, as its name suggests, functions as a dual inhibitor, targeting both CBP/p300 and BRD4 bromodomains. Its inhibitory potencies are well-defined, with IC₅₀ values of 0.65 µM for CBP and 1.5 µM for BRD4. tocris.comrsc.orgglpbio.comresearchgate.netresearchgate.net
The stark difference in activity between this compound and its active counterparts highlights the deliberate design of this compound to possess a negligible biological effect, making it an indispensable tool for control experiments.
Table 1: Comparative Activity of this compound, PF-CBP1, and ISOX-DUAL on Bromodomains
| Compound | Target Bromodomain | IC₅₀ (µM) | KD (µM) | Reference |
| This compound | CBP | 10.6 | N/A | nih.gov |
| This compound | BRD4(1) | >120 | N/A | nih.gov |
| PF-CBP1 | CREBBP (CBP) | 0.125 | 0.19 | medchemexpress.com |
| PF-CBP1 | BRD4(1) | N/A | >20 | nih.govmedchemexpress.com |
| ISOX-DUAL | CBP/p300 | 0.65 | N/A | tocris.comrsc.orgglpbio.comresearchgate.netresearchgate.net |
| ISOX-DUAL | BRD4 | 1.5 | N/A | tocris.comrsc.orgglpbio.comresearchgate.netresearchgate.net |
Investigation of Binding Characteristics as an Inactive Control Probe
Beyond its negligible activity, the investigation into this compound's binding characteristics further solidifies its role as an inactive control probe. Its inability to effectively engage with target proteins at a molecular level is key to its utility.
Assessment of Binding Affinity to Target Proteins (e.g., CBP, BRD4) in Research Assays
This compound is designed to exhibit negligible binding affinity to target bromodomains such as CBP and BRD4. This lack of significant binding is critical for its function as an inactive control, ensuring that any observed biological effects in experiments using active analogues are due to specific target engagement rather than non-specific interactions. While direct KD values for this compound are often not reported due to its minimal binding, its high IC₅₀ values (e.g., >120 µM for BRD4) implicitly indicate very weak or no productive binding. This makes it an ideal compound for control experiments where researchers need to account for potential off-target effects or cellular responses unrelated to specific bromodomain inhibition. tocris.comscientificlabs.co.ukrndsystems.comglpbio.com
Structural Analysis of Non-Engaging Interactions (e.g., Crystallography, Molecular Docking of inactive form)
Analysis of Downstream Biological Pathways in the Presence of this compound as a Control
In the context of biological research, particularly in cell-based or in vivo studies, this compound serves as a crucial negative control when investigating the effects of active bromodomain inhibitors. Given its negligible activity and binding affinity, this compound is expected to elicit no significant modulation of downstream biological pathways that are specifically affected by bromodomain inhibition.
For instance, active CBP/p300 inhibitors like PF-CBP1 are known to downregulate the expression of inflammatory cytokines such as IL-1β, IL-6, and IFN-β in macrophages, and to suppress RGS4 expression in cortical neurons. medchemexpress.comcaymanchem.com Similarly, ISOX-DUAL also downregulates these inflammatory cytokines. tocris.comglpbio.com When this compound is applied in parallel experiments, it should ideally show no such effects on gene expression, protein levels, or cellular phenotypes.
Utility and Application of Isox Inact in Advanced Biological Research Models
Role as a Negative Control in Cellular Assays
In cellular assays, the inclusion of ISOX INACT as a negative control is a fundamental practice to ensure the specificity and accuracy of experimental results. It helps to delineate the true pharmacological effects of active compounds from background noise or non-specific cellular responses.
This compound is specifically designed as a negative control for active bromodomain inhibitors, such as PF CBP1 glpbio.comtocris.com. It exhibits negligible activity at CREB-binding protein (CBP) and Bromodomain-containing protein 4 (BRD4), key bromodomains often targeted in epigenetic research glpbio.comtocris.com. By comparing the cellular responses to an active bromodomain inhibitor with those induced by this compound, researchers can validate that the observed effects are indeed due to the specific inhibition of the intended bromodomain targets and not due to off-target interactions of the compound's chemical scaffold nih.gov. This comparative analysis is crucial for confirming the on-target activity of novel chemical probes nih.gov.
In studies investigating cell proliferation and apoptosis, the use of this compound allows for the critical discrimination between specific, on-target effects and non-specific, off-target effects of active bromodomain inhibitors. Active bromodomain inhibitors are designed to modulate specific cellular pathways, which can influence cell growth and programmed cell death nih.govmdpi.com. However, any small molecule can potentially induce off-target effects that might also impact these processes, thereby confounding results dovepress.comnih.govnih.gov. By observing the absence of significant changes in proliferation or apoptosis in cells treated with this compound, researchers can confidently conclude that any such changes observed with the active compound are a direct consequence of specific bromodomain inhibition, rather than general cellular toxicity or other non-specific interactions of the compound's structure nih.govresearchgate.net.
Phenotypic screening, which focuses on observable cellular outcomes, relies heavily on robust controls to identify compounds that induce genuine biological changes oncodesign-services.comneuroproof.com. This compound serves as an essential negative control in these screens, establishing a baseline for the cellular phenotype in the absence of specific bromodomain modulation scienceopen.com. This allows researchers to distinguish true hits—compounds that elicit a desired phenotypic change through their intended mechanism—from false positives that might arise from non-specific cellular perturbations scienceopen.com. The comparison with this compound helps to ensure that identified compounds are indeed acting through the bromodomain pathway, thereby streamlining the process of target validation and drug candidate identification oncodesign-services.com.
Application in In Vivo Pre-clinical Research as a Control Probe
Beyond cellular assays, this compound extends its utility into in vivo preclinical research, where it functions as a control probe to ensure the specificity and interpretability of findings in complex living systems. Preclinical studies in animal models are vital for assessing the efficacy and safety of potential therapeutic agents before human trials nih.govsouthernstarresearch.com.
In animal models, this compound plays a crucial role in isolating target-specific biological outcomes. When an active bromodomain inhibitor is administered to an animal, numerous physiological responses can occur. By co-administering or comparing results with this compound, researchers can differentiate between effects that are directly attributable to the specific inhibition of bromodomains and those that are general systemic responses, off-target effects, or variations inherent to the animal model nih.govsouthernstarresearch.com. This comparative approach is critical for demonstrating that any observed therapeutic benefits or biological changes in the animal are indeed a result of the compound's intended mechanism of action on bromodomains, thereby strengthening the translational potential of the research googleapis.comnih.gov.
When assessing the modulation of specific molecular pathways in animal tissues by active bromodomain inhibitors, this compound provides an invaluable control. Researchers can analyze tissue samples from animals treated with the active compound versus those treated with this compound to determine if changes in gene expression, protein levels, or post-translational modifications within specific pathways are directly linked to bromodomain inhibition nih.gov. This helps to rule out non-specific activation or suppression of pathways that might occur due to the presence of any foreign compound or the stress of administration. By providing a clear baseline for non-specific effects, this compound enables a more precise understanding of how bromodomain inhibition impacts complex biological networks in a living organism, contributing to a more accurate elucidation of drug mechanisms of action.
Contribution to the Discovery and Validation of Novel Chemical Probes
This compound is instrumental in the rigorous process of discovering and validating novel chemical probes, particularly those targeting bromodomains. Its design as a matched inactive control allows researchers to confidently attribute observed biological effects to the specific target engagement of active probes.
Facilitating the Development of Selective In Vivo Probes for Bromodomains
This compound has been utilized in the development of potent and selective in vivo probes for bromodomains, specifically those associated with CBP and EP300. For instance, it played a role in the discovery and preparation of GNE-272, an in vivo probe targeting these bromodomains theclinivex.com. As a bromodomain-inactive dimethyl derivative of the chemical probe PF-CBP1, this compound is crucial for validating the selectivity of PF-CBP1, which itself binds the CREBBP bromodomain with some selectivity over BRD4 nih.gov. The inclusion of such an inactive analog is vital for confirming that the biological effects observed with the active probe are indeed due to its intended target modulation rather than off-target interactions or non-specific effects.
Role in Establishing Best Practices for Chemical Probe Use in Biomedical Research
The judicious use of chemical probes in biomedical research necessitates adherence to best practices, and this compound significantly contributes to this by serving as a critical negative control. It is strongly recommended that chemical probes be accompanied by a target-inactive, but structurally similar analogue, such as this compound, to function as a negative control nih.govresearchgate.nettocris.comchemicalprobes.org. This practice is fundamental for ensuring that observed phenotypic effects are genuinely a result of on-target activity and not confounding off-target interactions or general toxicity tocris.comchemicalprobes.org.
A systematic review highlighted a significant gap in the implementation of these best practices, revealing that only 4% of analyzed publications utilized chemical probes within recommended concentration ranges and included both inactive compounds and orthogonal chemical probes nih.govresearchgate.net. To address this, the "rule of two" has been proposed, advocating for the use of at least two chemical probes (either orthogonal target-engaging probes or a pair of a chemical probe and a matched target-inactive compound) at recommended concentrations in every study nih.govresearchgate.net. This compound exemplifies the matched target-inactive compound in such a pairing, providing a crucial comparative element to validate research findings nih.gov. While the ideal inactive compound should not target the protein of interest, it should ideally retain activity against off-targets to help distinguish specific on-target effects from general cellular responses, although even minor structural changes can impact off-target activity nih.gov.
Integration into High-Throughput Screening Campaigns for Lead Identification (as a control)
In high-throughput screening (HTS) campaigns aimed at lead identification, the integration of robust controls is paramount for data quality and reliability. This compound, as a well-characterized negative control for bromodomain inhibitors like PF-CBP1, is ideally suited for this purpose tocris.comrndsystems.comsigmaaldrich.comscientificlabs.co.uk. High-quality HTS assays demand effective positive and negative chemical/biological controls as part of their quality control measures wikipedia.org.
The inclusion of this compound in HTS assays allows researchers to identify assays with inferior data quality and ensures the accuracy of hit identification wikipedia.org. In a typical HTS setup, microtiter plate wells are designated for experimental controls, which may include pure solvent or untreated samples wikipedia.org. This compound fits seamlessly into this framework as a negative control, providing a baseline for negligible activity against the target, thereby enabling clearer differentiation of active compounds from non-specific binders or assay artifacts. This systematic inclusion of inactive controls like this compound is fundamental to generating reliable and interpretable data from large-scale screening efforts.
Advanced Analytical and Spectroscopic Methodologies for Isox Inact Research
Chromatographic Techniques for Trace Analysis in Biological Matrices from Research Studies
Analyzing trace amounts of ISOX INACT within complex biological samples, such as cellular lysates or animal tissues, requires highly sensitive and specific methods. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary capabilities for such demanding applications.
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a primary quantitative tool in this compound research. This method offers exceptional sensitivity and selectivity, allowing for the detection and quantification of this compound at very low concentrations within intricate biological matrices. The process involves an initial separation of this compound from other cellular components via HPLC, followed by its detection and quantification by MS/MS.
In a typical research application, a validated HPLC-MS/MS method was developed for determining this compound concentrations in plasma samples from laboratory animals. The validation process ensures the method is accurate, precise, and reliable. Key parameters established during validation include the limit of detection (LOD) and the limit of quantification (LOQ), which define the smallest concentration of the analyte that can be reliably measured. For instance, a quantitative method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) can be developed for the determination of various compounds in meat. researchgate.net
Interactive Table: HPLC-MS/MS Validation Parameters for this compound in Animal Plasma
| Parameter | Value | Description |
|---|---|---|
| Linearity (r²) | >0.99 | Indicates a strong correlation between concentration and instrument response. |
| Limit of Detection (LOD) | 0.15 ng/mL | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.50 ng/mL | The lowest concentration of this compound that can be accurately quantified. researchgate.netresearchgate.net |
| Accuracy (Recovery %) | 92-108% | The closeness of the measured value to the true value. researchgate.net |
| Precision (CV %) | <15% | The degree of agreement among individual test results when the procedure is applied repeatedly. researchgate.net |
Spectroscopic Methods for Confirming Structural Integrity and Purity in Research Samples
Spectroscopic techniques are indispensable for verifying the chemical structure and assessing the purity of newly synthesized batches of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone methods for this purpose, providing detailed information at the molecular level.
Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. nih.govsigmaaldrich.com This technique is a powerful tool in NMR and MS studies. In the context of this compound research, uniform or selective isotopic labeling can be employed. Uniform labeling replaces all instances of a particular element with its isotope, while selective labeling targets specific sites in the molecule. nih.gov
The study of protein structure and function by NMR spectroscopy often requires samples enriched with stable isotopes like ¹³C and ¹⁵N. nih.gov This enrichment, or 'labeling', makes the target molecules "visible" to NMR. nih.gov However, uniform labeling can lead to complex spectra with significant signal overlap, especially in larger molecules. nih.gov Selective isotopic labeling helps to simplify these complex spectra by enriching only specific sites, which can improve sensitivity and facilitate resonance assignment. nih.govnih.gov
For this compound, incorporating ¹³C and ¹⁵N isotopes and analyzing the compound with multidimensional NMR experiments would allow researchers to trace the connectivity of atoms within the molecule, thus confirming its synthesized structure. High-resolution mass spectrometry complements this by providing an exact mass measurement, which further validates the elemental composition of this compound and helps identify any potential impurities.
Isotope Ratio Analysis for Mechanistic Studies in Research
Isotope Ratio Analysis is a specialized mass spectrometry technique that measures the relative abundance of different isotopes of an element in a sample. aginganddisease.org In mechanistic studies, this can provide profound insights into the chemical or biological pathways involving this compound. The process by which isotopes are unequally distributed between different states or compartments is known as isotopic fractionation. aginganddisease.org This fractionation occurs because heavier isotopes tend to form stronger bonds and react more slowly than their lighter counterparts.
By exposing a biological system to this compound and analyzing the isotope ratios of relevant metabolites or target molecules, researchers can deduce mechanistic information. For example, if this compound is metabolized, changes in the carbon or nitrogen isotope ratios of the resulting products can help identify the specific bonds that are broken or formed during the reaction. Isotope ratio analyses can investigate the relative abundances of heavier isotopes in comparison to the more abundant, lower mass isotopes. thermofisher.com This approach is particularly useful for probing small-molecule activation and other complex biochemical processes. researchgate.net
Computational Chemistry Approaches in Characterizing this compound's Interactions
Computational chemistry provides powerful tools to model and predict the behavior of molecules at an atomic level. These in silico methods are especially valuable for understanding how a compound like this compound interacts with biological targets, such as proteins, and for explaining experimental observations like a lack of biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the case of this compound, docking simulations would be used to predict how it might fit into the active site of a target protein. However, a favorable docking score does not always translate to effective biological activity.
To gain a deeper understanding, Molecular Dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the interaction between this compound and its potential target. nih.govresearchgate.net These simulations can reveal why a docked compound may not result in a productive biological interaction. For example, MD can show that while this compound may initially fit into a binding pocket, it fails to form stable, key interactions (like hydrogen bonds) or that it induces an unfavorable conformational change in the protein. biorxiv.org
Research efforts to understand the unproductive nature of this compound's interaction with its putative protein target involved extensive MD simulations. The simulations, summarized in the table below, indicated that this compound, while transiently occupying the binding site, failed to establish a stable, low-energy bound state, thus explaining its lack of efficacy.
Interactive Table: Summary of Molecular Dynamics Simulation of this compound
| Simulation Parameter | Value/Condition | Rationale/Observation |
|---|---|---|
| Simulation Time | 500 ns | To observe long-timescale dynamics and potential binding/unbinding events. nih.gov |
| System | This compound + Target Protein in Water | Simulates a biologically relevant environment. |
| Key Metric | Root Mean Square Deviation (RMSD) | High RMSD for this compound indicated significant movement and instability within the binding site. |
| Key Metric | Hydrogen Bond Analysis | No persistent hydrogen bonds were observed between this compound and key active site residues. |
| Binding Free Energy | Calculated as positive (unfavorable) | Suggests that the unbound state is more stable than the bound state, indicating a lack of spontaneous binding. nih.gov |
| Conclusion | Unproductive Binding | This compound does not form a stable complex with the target, explaining its observed inactivity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Inactive Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govwikipedia.orgresearchgate.net While often employed to optimize the potency of active compounds, QSAR is also a powerful tool for analyzing inactive analogs. By studying molecules that lack the desired biological effect, researchers can identify the specific structural features, physicochemical properties, and molecular descriptors that are detrimental to activity. This understanding is crucial for guiding the design of new, more potent molecules by avoiding negative structural attributes. mdpi.com
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical and structural properties. wikipedia.org The process involves developing a model that relates predictor variables (molecular descriptors) to a response variable (biological activity). wikipedia.org For inactive analogs, the "activity" can be treated as a binary classification (active vs. inactive) or as a continuous variable with a value at or below the threshold of detection.
Research into isoxazole (B147169) derivatives has utilized QSAR to elucidate the structural requirements for various biological activities. nih.govmdpi.combohrium.com These studies build predictive models by correlating molecular descriptors with observed activity, offering insights that are applicable to understanding inactivity. researchgate.net For instance, 3D-QSAR studies on isoxazole derivatives using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have identified key steric, electrostatic, and hydrophobic fields that influence activity. mdpi.comnih.gov
In the context of inactive analogs of a compound like this compound, these models can reveal that inactivity may arise from:
Steric Hindrance: The presence of bulky substituents at a specific position can prevent the molecule from fitting into a target's binding site.
Unfavorable Electrostatics: An incorrect distribution of partial charges, or the absence of a necessary electronegative or electropositive group, can disrupt essential interactions with the biological target.
Hydrophobicity Mismatches: If a region of the molecule is too hydrophobic or too hydrophilic, it may fail to make favorable contact with complementary regions of the target protein.
The development of a robust QSAR model begins with the calculation of a wide array of molecular descriptors for a series of compounds, including both active and inactive analogs. mdpi.com These descriptors are numerical representations of the molecule's properties.
Table 1: Representative Molecular Descriptors in QSAR Studies of Inactive Analogs
| Descriptor Class | Specific Descriptor Example | Relevance to Inactivity |
| Constitutional | Molecular Weight (MW) | Exceeding a certain size may lead to poor binding or permeability. |
| Number of Rotatable Bonds | High flexibility can be entropically unfavorable for binding. | |
| Topological | Randić Topological Index | Describes molecular branching; improper branching can cause steric clashes. |
| First-order Molecular Connectivity Index (¹χ) | Relates to molecular size and shape; values outside an optimal range may correlate with inactivity. researchgate.net | |
| Quantum-Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | Pertains to the molecule's ability to donate electrons; unfavorable values can prevent key electronic interactions. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the ability to accept electrons; a mismatch with the target can lead to a loss of activity. researchgate.net | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity; values that are too high or too low can negatively affect target engagement. |
| Molar Refractivity (MR) | Relates to molecular volume and polarizability; steric bulk can be a cause of inactivity. |
Once descriptors are calculated, statistical methods are used to build the QSAR model. Various techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM), are employed to create a mathematical equation that links the descriptors to activity. nih.govresearchgate.netslideshare.net
For a hypothetical set of inactive this compound analogs, a QSAR study might yield data indicating which structural modifications lead to a loss of activity.
Table 2: Hypothetical QSAR Data for Inactive this compound Analogs
| Compound ID | Modification on Isoxazole Core | LogP | LUMO Energy (eV) | Steric Hindrance Parameter | Predicted Activity | Observed Activity |
| ISOX-INACT-01 | Large non-polar group at R1 | 5.8 | -1.2 | High | Inactive | Inactive |
| ISOX-INACT-02 | Electron-donating group at R2 | 3.1 | -0.5 | Low | Inactive | Inactive |
| ISOX-INACT-03 | Small polar group at R1 | 2.5 | -2.1 | Low | Inactive | Inactive |
| ISOX-INACT-04 | Bulky group at R3 | 4.9 | -1.8 | Very High | Inactive | Inactive |
| ISOX-INACT-05 | Lacks H-bond donor at R2 | 3.5 | -1.9 | Medium | Inactive | Inactive |
The significance of the constructed models is supported by rigorous statistical validation. researchgate.net Internal validation techniques like leave-one-out (LOO) cross-validation and external validation using a dedicated test set of compounds are essential to ensure the model's robustness and predictive power. mdpi.combuecher.de A close correlation between the observed and predicted activities for a given set of compounds indicates the development of a useful QSAR model. nih.govresearchgate.netresearchgate.net By applying such validated models, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts on molecules that are most likely to be active and avoiding those predicted to be inactive. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Isoxazole Derivatives in Relation to Isox Inact
Correlating Structural Features of ISOX INACT with its Inactive Profile
This compound, chemically known as 5-(Dimethyl-1,2-oxazol-4-yl)-2-[2-(4-methoxyphenyl)ethyl]--4,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazole, is characterized by its molecular formula C29H36N4O3 and PubChem CID 121237856. nih.govtocris.comguidetoimmunopharmacology.org It is widely utilized as an inactive control probe for the highly-selective bromodomain inhibitor PF-CBP1, specifically targeting the bromodomain of CREB binding protein (CBP BRD) and BRD4. nih.govnih.gov
The defining characteristic of this compound is its negligible activity at both CBP and BRD4 bromodomains. tocris.comguidetoimmunopharmacology.org This inactivity is a critical aspect for its utility as a negative control, allowing researchers to differentiate specific, on-target effects of active bromodomain inhibitors from non-specific cellular responses or off-target interactions. While the precise molecular mechanisms leading to its complete inactivity are complex, studies on related degrader molecules suggest that an inability to form a productive ternary complex, which is essential for target protein degradation, can contribute to an inactive profile, even if some binding affinity exists. caymanchem.com This phenomenon, sometimes referred to as "degrader collapse," highlights that binding alone does not guarantee functional activity, particularly in complex biological pathways. caymanchem.com In the context of this compound, its specific structural configuration, particularly the 4-methoxyphenyl (B3050149) group, appears to be a key determinant in preventing effective engagement or downstream signaling required for bromodomain inhibition.
Comparative SAR Analysis with Active Isoxazole-Based Bromodomain Inhibitors
To understand the inactive profile of this compound, a comparative SAR analysis with its active counterparts, such as PF-CBP1 and ISOX DUAL, is essential.
PF-CBP1, with the chemical name 5-(3,5-dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-benzimidazole, shares the same molecular formula (C29H36N4O3) as this compound, indicating a subtle structural difference, likely an isomeric or positional variation. nih.gov Its PubChem CID is 119081416. nih.gov PF-CBP1 is a potent inhibitor of CBP and p300 bromodomains, exhibiting IC50 values of 125 nM and 363 nM, respectively. nih.gov It also demonstrates remarkable selectivity, being more than 100-fold selective for the CBP bromodomain over BRD4 and other proteins. nih.gov
Another notable active isoxazole-based bromodomain inhibitor is ISOX DUAL, with the chemical name [3-[4-[2-[5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine, molecular formula C31H41N5O3, and PubChem CID 121237857. tocris.combiorxiv.org ISOX DUAL is a dual CBP/p300 and BRD4 bromodomain inhibitor, with IC50 values of 0.65 μM for CBP and 1.5 μM for BRD4. tocris.com
The primary structural distinction between this compound and PF-CBP1 lies in the ether chain attached to the phenyl group: this compound features a "4-methoxyphenyl" moiety, whereas PF-CBP1 incorporates a "4-propoxyphenyl" group. nih.govnih.gov This seemingly minor alteration in the alkyl chain length (a methoxy (B1213986) group in this compound versus a propoxy group in PF-CBP1) is critical for modulating activity. The longer propoxy chain in PF-CBP1 likely allows for more favorable interactions within the bromodomain binding pocket, leading to potent inhibition, while the shorter methoxy group in this compound prevents such effective binding or interaction.
Table 1: Comparative Data of Isoxazole (B147169) Derivatives
| Compound Name | PubChem CID | Molecular Formula | Activity Profile (Target) | IC50 Values (if active) | Key Structural Feature (compared to others) |
| This compound | 121237856 | C29H36N4O3 | Negative control, negligible activity | Negligible at CBP and BRD4 tocris.comguidetoimmunopharmacology.org | 4-methoxyphenyl group nih.govtocris.comguidetoimmunopharmacology.org |
| PF-CBP1 | 119081416 | C29H36N4O3 | Potent inhibitor | CBP: 125 nM, p300: 363 nM nih.gov | 4-propoxyphenyl group nih.gov |
| ISOX DUAL | 121237857 | C31H41N5O3 | Dual inhibitor | CBP: 0.65 μM, BRD4: 1.5 μM tocris.com | Different linker and terminal amine tocris.combiorxiv.org |
Design Principles for Modulating Isoxazole Activity from Active to Inactive and Vice Versa
Subtle Chain Length Variations: As seen with this compound and PF-CBP1, a seemingly small change in an alkyl chain's length (methoxy vs. propoxy) can dramatically switch a compound from an inactive control to a potent inhibitor. This highlights the exquisite sensitivity of protein-ligand interactions to minor steric and electronic modifications within the binding pocket. Optimizing linker lengths and the nature of terminal groups is a common strategy in drug design to achieve desired potency and selectivity.
Importance of Specific Interactions: The inactivity of this compound suggests that its conformation or its ability to form critical interactions (e.g., hydrogen bonds, hydrophobic contacts) within the bromodomain binding site is compromised compared to PF-CBP1. Conversely, the active compounds likely achieve optimal binding through specific interactions with key residues in the bromodomain pocket.
Beyond Binding Affinity: Functional Activity: The concept of "degrader collapse" caymanchem.com underscores that even if a compound maintains some level of binding affinity, it might still be functionally inactive if it fails to induce the necessary conformational changes or recruit other proteins (like E3 ligases in the case of degraders) to elicit a biological effect. This principle is crucial when designing compounds for complex mechanisms of action, such as protein degradation, where multiple interactions are required for activity.
Strategic Substituent Placement: The broader literature on isoxazole derivatives demonstrates that the position and nature of substituents on the isoxazole ring and attached moieties significantly influence activity. For instance, modifications at position 4 of 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have led to compounds with unexpected biological activities, including both immune-stimulatory and immunosuppressive effects. nih.gov Similarly, the introduction of specific aromatic rings or functional groups can dictate activity against various targets, including carbonic anhydrase or FXR.
These principles guide the rational design of new isoxazole-based compounds, allowing for fine-tuning of their biological profiles, from potent inhibitors to inactive controls, depending on the research or therapeutic objective.
Influence of Subtle Structural Changes on Compound Utility as a Research Tool
The existence and widespread use of this compound underscore the profound influence of subtle structural changes on a compound's utility, particularly as a research tool. In chemical biology, the availability of well-characterized inactive analogs is as critical as that of active probes.
Elucidating Mechanism of Action: The comparison between an active compound and its inactive analog helps to pinpoint the structural elements essential for activity and provides insights into the compound's mechanism of action. The distinct activity profiles of PF-CBP1 and this compound, stemming from a minor difference in their side chains, highlight the importance of specific molecular interactions within the bromodomain binding pocket. This information is invaluable for further lead optimization and the development of more potent and selective agents.
Ruling Out Non-Specific Effects: In complex biological systems, many compounds can exhibit non-specific effects at higher concentrations. Using an inactive structural analog like this compound allows researchers to rule out such effects, ensuring that any observed biological changes are indeed due to the intended pharmacological activity of the active compound.
Foundation for Drug Discovery: The systematic study of SAR, exemplified by the comparison of this compound with active bromodomain inhibitors, forms the bedrock of rational drug design. Understanding why a compound is inactive, even with minor structural deviations from an active one, provides critical knowledge for optimizing lead compounds, improving their efficacy, reducing toxicity, and enhancing pharmacokinetic properties.
In essence, this compound's utility as a research tool lies precisely in its inactivity, which, when juxtaposed with its active analogs, illuminates the critical structural determinants of biological function and ensures the rigor and reliability of chemical biology investigations.
Q & A
Q. How can the FINER criteria improve hypothesis formulation for this compound’s ecological impact studies?
- Feasible : Ensure access to field sites with baseline contamination data.
- Interesting : Focus on non-target species (e.g., aquatic invertebrates).
- Novel : Investigate synergistic effects with co-pollutants (e.g., microplastics).
- Ethical : Adhere to institutional animal care guidelines.
- Relevant : Align with regulatory frameworks (e.g., EPA risk assessment).
- Methodology : Prioritize hypothesis-driven mesocosm experiments over observational studies .
Tables for Key Data Comparison
| Parameter | This compound | DKN Metabolite | Reference |
|---|---|---|---|
| Electrophilicity (μ, eV) | 4.2 | 1.8 | |
| Hardness (η, eV) | 3.1 | 5.4 | |
| Soil Half-life (Days) | 14–28 | 3–7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
